2-Amino-5-chloro-4-nitrobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-chloro-4-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-5-1-4(3-11)6(9)2-7(5)10(12)13/h1-3H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWFFYALNKTYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290973 | |
| Record name | 2-Amino-5-chloro-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273401-30-2 | |
| Record name | 2-Amino-5-chloro-4-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273401-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-chloro-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation of 2 Amino 5 Chloro 4 Nitrobenzaldehyde
Reactions of the Aldehyde Moiety
The aldehyde group (-CHO) is characterized by its electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. This reactivity is the basis for a variety of addition and condensation reactions.
Nucleophilic addition is a fundamental reaction of aldehydes. While specific examples for 2-Amino-5-chloro-4-nitrobenzaldehyde are not extensively documented in readily available literature, its behavior can be inferred from the general reactivity of aromatic aldehydes. The electron-withdrawing nature of the nitro and chloro groups enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025).
Potential nucleophilic addition reactions include the formation of cyanohydrins with cyanide ions and the reaction with Grignard reagents to yield secondary alcohols. However, the presence of the acidic amino proton and the reactive nitro group can lead to side reactions with organometallic reagents. A more common and controlled nucleophilic addition is the reduction of the aldehyde.
Table 1: Examples of Nucleophilic Addition Reactions
| Reaction Type | Reagent | Product Type | Notes |
|---|---|---|---|
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol | Selective for the aldehyde group. |
| Cyanohydrin formation | Hydrogen cyanide (HCN) / Cyanide salt | Cyanohydrin | The product is a precursor to alpha-hydroxy acids. |
A prominent reaction of this compound is its condensation with primary amines to form Schiff bases or imines. This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. These Schiff bases are often intermediates in the synthesis of more complex heterocyclic structures. For instance, the reaction of this compound with various anilines is a key step in the synthesis of quinazoline (B50416) derivatives.
Table 2: Synthesis of Schiff Bases from this compound
| Primary Amine | Reaction Conditions | Product |
|---|---|---|
| Aniline (B41778) | Ethanolic solution, reflux | N-(2-amino-5-chloro-4-nitrobenzylidene)aniline |
| p-Toluidine | Acetic acid catalyst, heating | N-(2-amino-5-chloro-4-nitrobenzylidene)-4-methylaniline |
While direct enamine formation from this compound with secondary amines is possible, a more significant related transformation is the Knoevenagel condensation. This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. The product is typically an α,β-unsaturated compound. The electron-withdrawing substituents on the benzaldehyde ring generally favor this reaction.
Table 3: Knoevenagel Condensation of this compound
| Active Methylene Compound | Base Catalyst | Product |
|---|---|---|
| Malononitrile | Piperidine (B6355638) | 2-((2-amino-5-chloro-4-nitrophenyl)methylene)malononitrile |
| Ethyl cyanoacetate | Triethylamine | Ethyl 2-cyano-3-(2-amino-5-chloro-4-nitrophenyl)acrylate |
Reactivity of the Aromatic Amino Group
The amino group (-NH₂) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. However, its reactivity in this compound is significantly modulated by the presence of the strongly deactivating nitro group and the weakly deactivating chloro group.
A key reaction of the aromatic amino group is diazotization, which involves its conversion to a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The presence of the electron-withdrawing nitro group can make diazotization more challenging than for simple anilines, sometimes requiring the use of nitrosylsulfuric acid. The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations where the diazonium group is replaced by another group.
One of the most common subsequent reactions is azo coupling, where the diazonium salt reacts with an electron-rich aromatic compound (like a phenol (B47542) or another amine) to form an azo compound, which are often colored dyes.
Table 4: Representative Transformations of the Diazonium Salt of this compound
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Azo Coupling | Phenol, NaOH | 2-chloro-5-((4-hydroxyphenyl)diazenyl)-4-nitrobenzaldehyde |
| Sandmeyer Reaction | CuCl / HCl | 2,5-dichloro-4-nitrobenzaldehyde |
| Sandmeyer Reaction | CuBr / HBr | 5-bromo-2-chloro-4-nitrobenzaldehyde |
| Sandmeyer Reaction | CuCN / KCN | 2-chloro-5-cyano-4-nitrobenzaldehyde |
| Schiemann Reaction | HBF₄, heat | 2-chloro-5-fluoro-4-nitrobenzaldehyde |
Acylation and Other Derivatizations of the Amino Functionality
The amino group in this compound is a primary aromatic amine, making it nucleophilic and susceptible to a variety of derivatization reactions, most notably acylation.
Acylation: This reaction involves the treatment of the amino group with an acylating agent, such as an acyl chloride or anhydride (B1165640), typically in the presence of a base. The reaction results in the formation of an amide. For instance, reacting this compound with chloroacetyl chloride would yield 2-(chloroacetyl)amino-5-chloro-4-nitrobenzaldehyde. This type of transformation is well-documented for structurally similar compounds like 2-amino-5-nitrobenzophenone (B23384), which undergoes acylation with chloroacetyl chloride in an organic solvent under reflux conditions. google.com Similarly, the acylation of 2-amino-4-chlorophenol (B47367) with acetic anhydride is a key step in the synthesis of its nitrated derivative, highlighting the general reactivity of substituted amino-chlorophenols. google.com
These acylation reactions are fundamental in synthetic chemistry for protecting the amino group or for building more complex molecular architectures. The general scheme for the acylation of this compound is presented below.
Table 1: Representative Acylation Reaction
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Acetyl chloride | 2-Acetamido-5-chloro-4-nitrobenzaldehyde |
Beyond simple acylation, the amino group can also undergo other derivatizations such as alkylation, sulfonylation, and diazotization, further expanding the synthetic utility of this compound.
Transformations of the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself a site for important chemical transformations, primarily reduction.
Selective Reduction of the Nitro Group to Amino and Other Nitrogen-Containing Functions
The selective reduction of the nitro group in the presence of other reducible functionalities, such as the aldehyde and the chloro group, is a crucial transformation. A variety of reagents can achieve this chemoselectively. wikipedia.org The reduction can yield different products depending on the reaction conditions and the reducing agent used.
Common methods for the selective reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a common method. commonorganicchemistry.com However, care must be taken as these conditions can sometimes also reduce the aldehyde group or lead to hydrodehalogenation (loss of the chlorine atom). Raney Nickel is often preferred when trying to avoid dehalogenation of aryl chlorides. commonorganicchemistry.com
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of an acid (e.g., HCl or acetic acid) are classic and effective methods for reducing nitro groups to amines without affecting other functional groups like halogens. commonorganicchemistry.commsu.edu Tin(II) chloride (SnCl₂) is also a mild and selective reagent for this purpose. commonorganicchemistry.com
Other Reducing Agents: Sodium sulfide (B99878) (Na₂S) can be used for selective reductions and is sometimes capable of reducing one nitro group in the presence of others. commonorganicchemistry.com In a study on the degradation of 2-chloro-5-nitrophenol, the nitro group was initially reduced to a hydroxylamino group, which then underwent further transformation. nih.gov
The successful reduction of the nitro group in this compound would lead to the formation of 2,4-diamino-5-chlorobenzaldehyde, a valuable intermediate for the synthesis of various heterocyclic compounds.
Table 2: Reagents for Selective Nitro Group Reduction
| Reagent/System | Product | Remarks |
|---|---|---|
| Fe / Acetic Acid | 2,4-Diamino-5-chlorobenzaldehyde | Mild conditions, high selectivity for the nitro group. commonorganicchemistry.com |
| SnCl₂ / HCl | 2,4-Diamino-5-chlorobenzaldehyde | Provides a mild method for reduction in the presence of other reducible groups. commonorganicchemistry.com |
| H₂ / Raney Nickel | 2,4-Diamino-5-chlorobenzaldehyde | Effective, often used to avoid dehalogenation of aryl chlorides. commonorganicchemistry.com |
Influence of the Nitro Group on Aromatic Ring Activation/Deactivation
Amino Group (-NH₂): This is a strongly activating group for electrophilic aromatic substitution (EAS) due to its ability to donate its lone pair of electrons into the ring via resonance. masterorganicchemistry.com
Nitro Group (-NO₂): This is a strongly deactivating group for EAS. It is a powerful electron-withdrawing group through both inductive and resonance effects, which reduces the electron density of the ring, making it less nucleophilic. masterorganicchemistry.comlibretexts.org
Chloro Group (-Cl): Halogens are deactivating for EAS due to their inductive electron withdrawal, but they are ortho-, para-directing because of their ability to donate a lone pair through resonance. libretexts.orgmasterorganicchemistry.com
Aldehyde Group (-CHO): This group is also deactivating for EAS due to its electron-withdrawing nature.
Conversely, for nucleophilic aromatic substitution (SNAr), the roles are often reversed. Electron-withdrawing groups activate the ring towards attack by a nucleophile. masterorganicchemistry.comlibretexts.org The nitro group, particularly when positioned ortho or para to a leaving group (like the chlorine atom in this molecule), strongly activates the ring for SNAr by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.orgwikipedia.orglibretexts.org Therefore, the nitro group in the para position to the chlorine atom in this compound makes the ring highly susceptible to nucleophilic attack at the carbon bearing the chlorine.
Nucleophilic Aromatic Substitution Involving the Chlorine Atom
The presence of the chlorine atom, activated by the para-nitro group, makes nucleophilic aromatic substitution a key reaction pathway for this molecule.
Mechanisms and Scope of Chlorine Displacement Reactions
The primary mechanism for nucleophilic substitution on the aromatic ring of this compound is the SNAr (Substitution Nucleophilic Aromatic) mechanism. libretexts.orglibretexts.org This is an addition-elimination process.
Mechanism:
Addition: A nucleophile attacks the carbon atom bonded to the chlorine. This is typically the rate-determining step. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization. wikipedia.orglibretexts.org
Elimination: The aromaticity of the ring is restored by the departure of the leaving group, in this case, the chloride ion. wikipedia.org
This reaction is favored by strong electron-withdrawing groups (like -NO₂) at the ortho and para positions relative to the leaving group. libretexts.orglibretexts.org
Scope: A wide range of nucleophiles can displace the chlorine atom in activated aryl halides. This includes:
Alkoxides (RO⁻) to form ethers.
Amines (RNH₂) to form substituted anilines.
Hydroxide (OH⁻) to form phenols.
Thiolates (RS⁻) to form thioethers.
Catalyst-Mediated Cross-Coupling Reactions at the Halogenated Site
Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds at the site of a halogen. These methods are applicable to aryl chlorides, including this compound.
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.org This reaction would allow for the introduction of a wide variety of primary or secondary amines at the chlorine position of this compound, providing access to a diverse library of substituted diaminobenzaldehyde derivatives. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., X-Phos), and a base (e.g., KOt-Bu or Cs₂CO₃). beilstein-journals.orgorganic-chemistry.org
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org Applying this to this compound would enable the introduction of various aryl or vinyl groups in place of the chlorine atom. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org
Table 3: Catalyst-Mediated Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Pd(OAc)₂ / Phosphine Ligand / Base beilstein-journals.orgacsgcipr.org |
These cross-coupling reactions significantly expand the synthetic possibilities, allowing for the construction of complex molecules from the this compound scaffold.
Intramolecular Cyclization and Rearrangement Reactions of this compound
The chemical behavior of this compound is characterized by the interplay of its four functional groups: an amino group (-NH2), a chloro group (-Cl), a nitro group (-NO2), and an aldehyde group (-CHO) attached to a benzene (B151609) ring. This unique substitution pattern makes the molecule susceptible to a variety of intramolecular cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic systems. While specific studies on the intramolecular reactions of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established transformations of structurally similar compounds.
The presence of a nucleophilic amino group and an electrophilic aldehyde group in an ortho position to each other is a classic precursor for intramolecular condensation reactions. These reactions typically proceed through the formation of an imine intermediate, which can then undergo cyclization. The electronic effects of the chloro and nitro substituents significantly influence the reactivity of the aromatic ring and the functional groups, thereby affecting the course and efficiency of these transformations.
One of the most anticipated intramolecular reactions for a 2-aminobenzaldehyde (B1207257) derivative is the formation of quinazoline and its derivatives. Although specific examples with this compound are scarce, the synthesis of quinazolines from analogous compounds like 2-amino-5-nitrobenzophenone has been reported. google.com For instance, the reaction of 2-amino-5-nitrobenzophenone with thiourea (B124793) in dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation leads to the formation of a 4-phenyl-6-nitro-quinazoline. google.com This suggests that this compound could similarly react with various reagents to yield substituted quinazolines.
Furthermore, the synthesis of quinazolin-4(3H)-ones from substituted 2-aminobenzamides highlights another potential cyclization pathway. nih.gov For example, 2-amino-5-chloro-N-substituted benzamides can undergo cyclization to form the corresponding quinazolinone derivatives. nih.gov This type of reaction often involves a one-carbon source, such as dimethyl sulfoxide (DMSO) or formamide (B127407), which reacts with the amino group and the ortho aldehyde (or a derivative) to form the heterocyclic ring.
Another important class of compounds that can be synthesized from 2-aminobenzaldehyde derivatives are benzodiazepines, which are seven-membered heterocyclic compounds. The synthesis of 1,4- and 1,5-benzodiazepines often involves the condensation of o-phenylenediamines with ketones or α,β-unsaturated carbonyl compounds. nih.govnih.gov However, methods for synthesizing 1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and α-aminonitriles have also been described, indicating the versatility of these precursors in forming seven-membered rings. researchgate.net While direct synthesis from this compound is not explicitly detailed, its structural features suggest its potential as a precursor for certain benzodiazepine (B76468) derivatives through appropriate multi-step synthetic routes. actascientific.com
The reactivity of the nitro group also opens up possibilities for intramolecular redox reactions. For instance, the reduction of the nitro group to an amino group in situ can lead to the formation of a diamino derivative, which can then undergo further cyclization reactions.
The following table summarizes potential intramolecular cyclization reactions based on the reactivity of analogous compounds.
| Starting Material Analogue | Reagents and Conditions | Product Type |
| 2-Amino-5-nitrobenzophenone | Thiourea, DMSO, Microwave, 140°C | Substituted Quinazoline |
| 2-Amino-5-chloro-N-substituted benzamide | DMSO, H2O2, 150°C | Quinazolin-4(3H)-one |
| o-Phenylenediamine | Ketones, H-MCM-22, Acetonitrile, Room Temp. | 1,5-Benzodiazepine |
| 2-Nitrobenzoic acid / α-aminonitriles | Multi-step synthesis | 1,4-Benzodiazepin-5-one |
It is important to note that the actual outcome of these reactions with this compound would depend on the specific reaction conditions, including the choice of reagents, catalysts, solvents, and temperature. The electron-withdrawing nature of the nitro and chloro groups would likely enhance the electrophilicity of the aldehyde carbon and influence the nucleophilicity of the amino group, thereby affecting the reaction kinetics and product distribution. Further experimental investigation is required to fully elucidate the specific intramolecular cyclization and rearrangement pathways of this particular compound.
Applications of 2 Amino 5 Chloro 4 Nitrobenzaldehyde As a Key Synthetic Intermediate
A Building Block for Heterocyclic Compounds
The strategic placement of reactive functional groups makes 2-Amino-5-chloro-4-nitrobenzaldehyde an ideal starting material for the synthesis of various heterocyclic compounds. The presence of the ortho-amino benzaldehyde (B42025) moiety is particularly significant, as it allows for cyclocondensation reactions with a variety of reagents to form fused heterocyclic systems.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinazolines, Benzothiazoles)
The synthesis of quinazolines, a class of nitrogen-containing heterocycles with a wide range of biological activities, can be achieved using this compound. researchgate.netgoogle.comfrontiersin.orgresearchgate.net The general strategy involves the reaction of the amino and aldehyde groups with a suitable C1 or N1 synthon. For instance, the reaction with formamide (B127407) or its equivalents can lead to the formation of the pyrimidine (B1678525) ring fused to the benzene (B151609) ring, resulting in a substituted quinazoline (B50416). The chloro and nitro groups on the benzene ring of the starting material are retained in the final product, yielding 6-chloro-7-nitroquinazolines. These substituents can be further modified to generate a library of derivatives.
While direct synthesis of benzothiazoles from this compound is less commonly reported, the analogous compound, 2-aminothiophenol, is a well-established precursor for benzothiazole (B30560) synthesis through condensation with aldehydes. wiserpub.com The reaction of this compound with a sulfur source could potentially lead to the in-situ formation of the corresponding aminothiophenol, which could then cyclize to form a substituted benzothiazole. However, specific literature detailing this direct transformation is scarce.
Precursor for Fused Ring Systems
The reactivity of this compound extends to the synthesis of more complex fused ring systems. For example, it can serve as a precursor for the synthesis of benzothiazolo[2,3-b]quinazolines. This is typically achieved through a multi-step synthesis where a 2-aminobenzothiazole (B30445) derivative is first synthesized and then reacted with the this compound. The resulting intermediate can then undergo cyclization to form the tetracyclic benzothiazoloquinazoline scaffold. These fused systems are of interest in medicinal chemistry due to their potential biological activities.
Role in the Synthesis of Complex Organic Architectures
The aldehyde and amine functionalities of this compound make it a suitable component for multi-component reactions (MCRs), which are powerful tools for the efficient construction of complex molecules in a single step. researchgate.netnih.govjchemrev.comresearchgate.net
Multi-Component Reactions Involving this compound
This compound can participate in various MCRs, such as the Knoevenagel condensation, by reacting with active methylene (B1212753) compounds. researchgate.net For example, the reaction of this compound with compounds containing a reactive methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst can lead to the formation of a new carbon-carbon double bond. organic-chemistry.org This reaction is a key step in the synthesis of various substituted styrenes, which can be further elaborated into more complex structures. The electron-withdrawing nitro group can influence the reactivity of the aldehyde and the stability of the resulting products.
Construction of Macrocyclic and Polycyclic Scaffolds
While direct examples of the use of this compound in the construction of macrocyclic and polycyclic scaffolds are not extensively documented, its functional groups are amenable to strategies used for such syntheses. The amino and aldehyde groups can be used as handles for linking to other molecular fragments to build up larger, more complex structures. For instance, the aldehyde could be converted to a diol, and the amine could be acylated, providing two points of attachment for building macrocycles. The synthesis of polycyclic compounds can be envisioned through intramolecular cyclization reactions of derivatives of this compound. nih.gov
Precursor for Specialty Chemicals
The chromophoric properties endowed by the nitro group and the potential for diazotization of the amino group make this compound a valuable precursor for the synthesis of specialty chemicals, particularly dyes and pigments. atamanchemicals.com
The amino group can be diazotized and then coupled with various aromatic compounds (coupling components) to form azo dyes. nih.govjchemrev.com The color of the resulting dye is influenced by the electronic properties of the substituents on both the diazonium salt precursor and the coupling component. The presence of the chloro and nitro groups in the this compound-derived diazonium salt would be expected to produce dyes with deep colors and good lightfastness properties. These dyes could find applications in the textile industry and in the formulation of pigments for inks and plastics.
Application in the Synthesis of Dyes and Pigments
The molecular structure of this compound makes it a prime candidate for the synthesis of chromophores, the parts of a molecule responsible for its color. The presence of the amino group allows for diazotization reactions, a key step in the formation of azo dyes, which constitute a large and important class of commercial colorants.
Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which connects two aromatic rings. The synthesis typically begins with the conversion of a primary aromatic amine, such as this compound, into a diazonium salt. This is achieved by treating the amine with nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative.
The specific substituents on both the diazonium salt precursor and the coupling component have a profound effect on the color of the resulting dye. The chloro and nitro groups on the this compound moiety act as auxochromes and anti-auxochromes, respectively, modifying the electronic properties of the aromatic system and, consequently, the wavelength of light absorbed. This allows for the fine-tuning of the dye's color, leading to a wide spectrum of potential shades from yellow and orange to red and even blue, depending on the chosen coupling partner.
While specific research detailing the synthesis of dyes directly from this compound is not widely published in publicly available literature, the well-established principles of azo dye chemistry strongly support its utility in this field. For instance, a related compound, 2-amino-4-chloro-5-nitrophenol, is utilized in the formulation of hair dyes, highlighting the chromophoric potential of this substitution pattern. The general synthetic route for producing an azo dye from this compound would involve the following steps:
Diazotization: Reaction of this compound with sodium nitrite in an acidic medium to form the corresponding diazonium salt.
Coupling: Reaction of the diazonium salt with a suitable coupling component (e.g., N,N-dimethylaniline, 2-naphthol, or other substituted phenols and anilines) to form the azo dye.
The resulting dyes would be expected to exhibit good color strength and fastness properties due to the presence of the polar nitro group and the chloro substituent.
Development of Chemical Ligands for Coordination Chemistry
The field of coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. This compound is an excellent precursor for the synthesis of a specific class of ligands known as Schiff bases.
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. In the case of this compound, the amino group can react with another aldehyde or ketone, or the aldehyde group can react with another primary amine to form a Schiff base. The resulting molecule, containing a C=N double bond, often possesses multiple donor atoms (such as nitrogen and oxygen) that can coordinate to a metal ion, forming a stable metal complex.
The general synthesis of a Schiff base ligand from this compound involves reacting it with a primary amine in a suitable solvent, often with acid or base catalysis. The resulting Schiff base can then be reacted with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper, nickel, cobalt, or zinc) to form the coordination complex.
The substituents on the benzaldehyde ring play a crucial role in the properties of the resulting metal complexes. The chloro and nitro groups can influence the electronic properties of the ligand, affecting the stability and reactivity of the metal complex. These complexes have a wide range of potential applications, including in catalysis, materials science, and as models for biological systems.
For example, Schiff bases derived from structurally similar molecules, such as 5-bromosalicylaldehyde (B98134) and various amines, have been shown to form stable complexes with a variety of transition metals. These complexes often exhibit interesting geometric and electronic structures. The study of Schiff bases derived from substituted benzaldehydes is an active area of research, with many new ligands and their corresponding metal complexes being synthesized and characterized.
| Precursor Compound | Reactant | Resulting Ligand Type | Potential Coordinating Metals |
| This compound | Primary Amine (e.g., Aniline) | Schiff Base (Imine) | Cu(II), Ni(II), Co(II), Zn(II) |
| This compound | Diamine (e.g., Ethylenediamine) | Bidentate or Tetradentate Schiff Base | Fe(III), Cr(III), Mn(II) |
The synthesis and characterization of these ligands and their metal complexes are typically carried out using a variety of spectroscopic and analytical techniques, including FT-IR, NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction. These methods provide detailed information about the structure and bonding within the molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-5-chloro-4-nitrobenzaldehyde, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sequential nitration, halogenation, and reduction steps. For example, nitration of 2-amino-5-chlorobenzaldehyde under controlled acidic conditions (H₂SO₄/HNO₃, 0–5°C) introduces the nitro group at the para position. Halogenation (e.g., Cl substitution) may precede nitration to avoid over-oxidation. Reaction optimization should focus on temperature control (<10°C for nitration) and stoichiometric ratios to minimize side products like di-nitrated derivatives .
- Analytical Validation : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 10.2 ppm for aldehyde proton) .
Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?
- Methodology :
- IR Spectroscopy : Identify key functional groups: aldehyde (C=O stretch ~1700 cm⁻¹), nitro (asymmetric NO₂ stretch ~1520 cm⁻¹), and NH₂ (N-H stretch ~3400 cm⁻¹) .
- ¹³C NMR : Unique signals for aldehyde carbon (~190 ppm), aromatic carbons adjacent to nitro (~145 ppm) and chloro groups (~125 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 214 (C₇H₄ClN₂O₃) with fragmentation patterns confirming loss of NO₂ (46 amu) or Cl (35 amu) .
Q. What are the key stability concerns for this compound under storage and experimental conditions?
- Methodology :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the nitro group.
- Thermal Stability : Decomposition occurs above 80°C; avoid prolonged heating during synthesis.
- Hygroscopicity : Use desiccants (silica gel) to prevent hydrolysis of the aldehyde group to carboxylic acid .
Advanced Research Questions
Q. How can computational modeling predict reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces. The nitro group’s electron-withdrawing effect directs nucleophiles to the meta position (C-5), while the chloro group at C-5 sterically hinders substitution .
- Kinetic Studies : Compare activation energies for reactions at C-4 (nitro) vs. C-2 (amino) using Arrhenius plots from experimental rate constants .
Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?
- Methodology :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI/1,10-phenanthroline for Suzuki-Miyaura coupling. Pd catalysts show higher efficiency (yield >75%) but require inert atmospheres, while Cu systems are air-tolerant but lower yielding (~42%) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate catalysts; mixed solvents (THF/H₂O) balance reactivity and stability .
Q. How does the nitro group influence the redox behavior of this compound in electrochemical studies?
- Methodology :
- Cyclic Voltammetry : Perform in 0.1 M TBAP/ACN at a glassy carbon electrode. The nitro group exhibits a reduction peak at –0.8 V (vs. Ag/AgCl), while the aldehyde oxidizes at +1.2 V.
- Controlled-Potential Electrolysis : Confirm reversible nitro-to-amine reduction (4e⁻ process) and irreversible aldehyde oxidation to carboxylic acid .
Q. What are the challenges in achieving regioselective functionalization of this compound for heterocyclic synthesis?
- Methodology :
- Protection/Deprotection : Protect the amino group with Boc (di-tert-butyl dicarbonate) to prevent unwanted cyclization during nitration or halogenation .
- Microwave-Assisted Synthesis : Shorten reaction times for imine formation (e.g., with hydrazines) to reduce side reactions (e.g., aldol condensation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
